1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene
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Overview
Description
1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 It is a substituted benzene derivative, characterized by the presence of chloro, fluoro, methoxy, and nitro groups on the benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Substitution reactions to introduce the chloro and fluoro groups.
Methoxylation: Introduction of the methoxy group through nucleophilic substitution.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the existing substituents influence the reactivity and orientation of incoming groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas with a metal catalyst or other reducing agents.
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), reducing agents (e.g., hydrogen, palladium on carbon), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to various biological targets. For example, the nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-3-fluoro-2-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but with different positions of substituents, affecting its chemical behavior.
2-Chloro-5-fluoro-4-methoxy-1-nitrobenzene: Another positional isomer with distinct properties.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts unique chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-fluoro-5-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAMTNLEGXWAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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